3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Lipophilicity Physicochemical profiling ADME prediction

3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 1235099-04-3; molecular formula C₂₄H₃₄N₂O₄S; MW 446.61 g/mol) is a synthetic small molecule built on a 3,4,5-triethoxybenzamide pharmacophore linked via a methylene bridge to a 1-(thiophen-3-ylmethyl)piperidine scaffold. According to the ZINC database, this compound is not reported in any publications indexed by ChEMBL as of the latest release and has no experimentally confirmed biological activity.

Molecular Formula C24H34N2O4S
Molecular Weight 446.61
CAS No. 1235099-04-3
Cat. No. B2424535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS1235099-04-3
Molecular FormulaC24H34N2O4S
Molecular Weight446.61
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C24H34N2O4S/c1-4-28-21-13-20(14-22(29-5-2)23(21)30-6-3)24(27)25-15-18-7-10-26(11-8-18)16-19-9-12-31-17-19/h9,12-14,17-18H,4-8,10-11,15-16H2,1-3H3,(H,25,27)
InChIKeyLNBHLQQZECBYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide – Core Chemotype and Procurement-Relevant Structural Features


3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 1235099-04-3; molecular formula C₂₄H₃₄N₂O₄S; MW 446.61 g/mol) is a synthetic small molecule built on a 3,4,5-triethoxybenzamide pharmacophore linked via a methylene bridge to a 1-(thiophen-3-ylmethyl)piperidine scaffold . According to the ZINC database, this compound is not reported in any publications indexed by ChEMBL as of the latest release and has no experimentally confirmed biological activity [1]. Its closest well-characterized structural congener sharing the 3,4,5-triethoxybenzamide core is SANT-2 (CAS 329196-48-7), a validated Smoothened (Smo) receptor antagonist with a reported K_D of 12 nM [2]. Key procurement-relevant properties include a computed logP of approximately 4.0–4.2 (ZINC15), zero hydrogen-bond donors, and a relatively high fraction of sp³-hybridized carbons (0.54–0.67), which collectively differentiate it from both the trimethoxybenzamide series and simpler thiophene-linked analogs lacking the piperidine spacer [1][3].

Why 3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide Cannot Be Replaced by a Generic Analog Without Loss of Key Structural Determinants


Benzamide-based compounds containing piperidine and thiophene moieties cannot be treated as interchangeable procurement items because even subtle variations in the benzamide substitution pattern, linker length, and heterocyclic appendage produce large shifts in both physicochemical properties and biological target engagement . In the Hedgehog pathway antagonist series, replacement of the 3,4,5-triethoxy motif with 3,4,5-trimethoxy (e.g., MRT-83 vs. SANT-2) alters Smo binding affinity by orders of magnitude (IC₅₀ differences from nanomolar to micromolar range) [1]. Similarly, deletion of the piperidine ring in favor of a direct thiophene-methyl linkage, as in 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058491-58-9), eliminates a basic amine center that is critical for lysosomal trapping, solubility at physiological pH, and potential interactions with aspartate-rich receptor pockets . The target compound occupies a unique position within this chemical space: it combines the triethoxybenzamide core (implicated in Smo antagonism via SANT-2) with a conformationally flexible piperidine-thiophene tail that is absent from the simpler SANT series and that may confer distinct polypharmacology or ADME profiles [2].

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide vs. Closest Analogs


LogP and Lipophilic Efficiency Differentiate the Triethoxybenzamide Core from Trimethoxy and Halo-Substituted Benzamide Analogs

The target compound exhibits a computed logP of 4.176 (ZINC20), which is approximately 1.2–1.7 log units higher than the corresponding 3,4,5-trimethoxy congener (predicted logP ~2.5–3.0) and approximately 0.5–1.0 log units higher than the 4-trifluoromethoxy analog sharing the same piperidine-thiophene tail [1]. This elevated lipophilicity arises from the three ethoxy substituents replacing methoxy or halo groups on the benzamide ring. For procurement decisions, this means the compound fills a distinct lipophilicity window that cannot be accessed by the trimethoxy or halogenated benzamide series [2].

Lipophilicity Physicochemical profiling ADME prediction

Presence of a Conformationally Flexible Piperidine Spacer Distinguishes the Target Compound from Simpler Triethoxybenzamide-Thiophene Conjugates

The target compound incorporates a piperidine ring connected via methylene bridges to both the benzamide carbonyl and the thiophen-3-ylmethyl group. This creates a scaffold with 8 rotatable bonds, compared to 5–6 rotatable bonds for the direct-linked analog 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058491-58-9, C₁₈H₂₃NO₄S, MW 349.44) . The additional conformational entropy introduced by the piperidine spacer increases the number of accessible low-energy conformers and expands the potential pharmacophore volume, which may be critical for engaging targets with deep or bifurcated binding pockets that the simpler analog cannot reach .

Molecular flexibility Scaffold comparison Pharmacophore modeling

Absence of Confirmed Biological Target Engagement Necessitates Use of the Triethoxybenzamide Scaffold Class (SANT-2) as the Best Available Baseline for Activity Expectation

No direct biological activity data are available for the target compound in any public database, including ChEMBL, BindingDB, and PubChem BioAssay [1]. The structurally most relevant compound with quantitative target engagement data is SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide; CAS 329196-48-7), which binds Smoothened (Smo) with a K_D of 12 nM [2]. SANT-2 also inhibits Shh-induced Gli-reporter activity in Shh-LIGHT2 cells with an IC₅₀ of 30 nM [3]. Critically, SANT-2 and the target compound share the identical 3,4,5-triethoxybenzamide substructure but diverge completely in their linker and terminal group chemistry. Users should note that the target compound replaces SANT-2's benzimidazole-chlorophenyl terminus with a thiophen-3-ylmethyl-piperidine tail, and there is no experimental evidence that the target compound engages Smo or any other target at comparable potency.

Target engagement Hedgehog pathway Smo antagonism Class-level SAR

Vendor-Supplied Purity and Analytical Characterization Data as the Primary Verifiable Differentiator for Procurement

For compounds lacking published biological data, the immediate procurement differentiator is the availability of batch-specific analytical characterization. Independent vendors supplying analogs of the N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide scaffold report standard purities of ≥95–98% with supporting NMR, HPLC, and/or GC-MS data . For the target compound specifically, the ChemSrc entry confirms CAS registry and molecular formula but does not provide batch-level purity certification; procurement from a supplier that furnishes a certificate of analysis (CoA) with quantitative purity by HPLC (e.g., ≥95% at 254 nm), identity confirmation by ¹H NMR, and residual solvent analysis is the minimum standard for reproducible research use .

Chemical purity Quality control Analytical characterization

Recommended Application Scenarios for 3,4,5-Triethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


Hedgehog Pathway SAR Expansion: Probing the Effect of Replacing the SANT-2 Benzimidazole-Chlorophenyl Terminus with a Piperidine-Thiophene Tail

The target compound is most logically deployed as a structural diversification point in a Smo antagonist SAR program. SANT-2 (K_D = 12 nM for Smo) and MRT-83 (IC₅₀ = 0.64 µM in Shh-LIGHT2 cells) establish that the 3,4,5-triethoxybenzamide core supports Smo engagement, but no published data explore how replacement of the C-terminal appendage with a 1-(thiophen-3-ylmethyl)piperidine moiety modulates potency or selectivity [1]. This compound fills that gap as a rationally designed analog for head-to-head comparison with SANT-2 in Gli-reporter and Smo binding assays [2].

Lipophilicity-Driven Membrane Permeability Profiling Across a Triethoxy-Trimethoxy Benzamide Series

The compound's computed logP of 4.0–4.2 places it at the upper boundary of drug-like chemical space, which makes it a valuable reference point for permeability and efflux studies (e.g., Caco-2, MDCK-MDR1) when compared alongside 3,4,5-trimethoxybenzamide analogs (logP ~2.5–3.0) [1]. Researchers investigating the relationship between benzamide alkoxy chain length and passive permeability can use this compound to test whether the ~1.5 log-unit increase in lipophilicity translates to improved apparent permeability or, conversely, triggers P-glycoprotein-mediated efflux [2].

Piperidine-Containing Pharmacophore Modeling for CNS Drug Design

The presence of a tertiary amine in the piperidine ring (predicted pKa ~8.0–9.5) distinguishes this compound from the piperidine-free analog 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide and makes it relevant for CNS-targeted screening cascades, as basic amines are known to influence blood-brain barrier penetration and lysosomal trapping [1]. The thiophene ring provides an additional π-surface for potential aromatic stacking interactions, while the ethoxy groups offer hydrogen-bond acceptor capacity without introducing hydrogen-bond donors (HBD = 0), a feature associated with improved CNS multiparameter optimization (MPO) scores [2].

Chemical Probe Development for Target Deconvolution in Phenotypic Screening

Given the complete absence of annotated target information for this compound, it is suitable for inclusion in diversity-oriented phenotypic screening libraries, followed by affinity-based target deconvolution (e.g., chemical proteomics, CETSA, or DARTS) if activity is observed [1]. The unique combination of a triethoxybenzamide warhead and a thiophene-piperidine tail may confer a target interaction profile distinct from both the SANT series and simpler benzamide-piperidine compounds, potentially revealing novel biology [2].

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